
3-Formamido-3-methyl-1-butanol
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Description
3-Formamido-3-methyl-1-butanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Formamido-3-methyl-1-butanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves formamidation of 3-amino-3-methyl-1-butanol using formylating agents like acetic formic anhydride or formamide derivatives. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side reactions such as over-formylation or hydrolysis. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Characterization by 1H-NMR and FT-IR confirms the formamido group (N–H stretch at ~3300 cm−1, formyl C=O at ~1680 cm−1) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : 1H-NMR detects the formamido proton (δ ~8.1 ppm) and methyl groups (δ ~1.2–1.4 ppm). 13C-NMR identifies the formyl carbon (δ ~165 ppm) and quaternary carbon (δ ~45 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ at m/z 146.1182 (calculated for C6H13NO2).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ HPLC or TLC to monitor degradation. The compound is prone to hydrolysis in acidic/basic conditions (pH <3 or >10), releasing formic acid and 3-amino-3-methyl-1-butanol. Storage at –20°C in anhydrous solvents (e.g., DMF or DMSO) under inert atmosphere minimizes decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (e.g., formamido oxygen). Transition-state analysis predicts activation energy barriers for reactions with electrophiles like alkyl halides. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) aligns with computational predictions .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Establish EC50 values across multiple cell lines (e.g., HEK-293, HeLa) to assess cytotoxicity thresholds.
- Target Binding Assays : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to putative targets (e.g., neurotransmitter receptors).
- Metabolite Profiling : LC-MS identifies metabolic byproducts that may interfere with activity assays .
Q. How does the stereochemistry of this compound influence its interaction with chiral catalysts in asymmetric synthesis?
- Methodological Answer : Enantiomeric resolution via chiral HPLC (Chiralpak IA column) separates R/S isomers. Catalytic performance is tested in asymmetric aldol reactions, with enantiomeric excess (ee) measured by polarimetry or 1H-NMR with chiral shift reagents. Computational docking (AutoDock Vina) models substrate-catalyst interactions to rationalize stereoselectivity .
Q. What advanced techniques characterize the compound’s solid-state polymorphism and its impact on dissolution kinetics?
- Methodological Answer :
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methylbutan-2-yl)formamide |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3-4-8)7-5-9/h5,8H,3-4H2,1-2H3,(H,7,9) |
InChI Key |
VBKQVJAHPXGKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)NC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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